Cas no 1807159-09-6 (4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine)

4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine is a versatile pyridine derivative with a reactive chloromethyl group, a nitrile functionality, and a difluoromethyl substituent, making it a valuable intermediate in organic synthesis. The presence of multiple electrophilic sites allows for selective modifications, facilitating its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro and cyano groups enhance reactivity, while the difluoromethyl moiety contributes to unique physicochemical properties. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and heterocyclic transformations. Its structural features enable precise tuning for applications requiring fluorinated or nitrogen-rich scaffolds. Proper handling is advised due to its reactive nature.
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine structure
1807159-09-6 structure
Product Name:4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine
CAS No:1807159-09-6
MF:C8H4ClF2N3O2
MW:247.586067199707
CID:4880010
Update Time:2025-06-15

4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine
    • Inchi: 1S/C8H4ClF2N3O2/c9-2-4-1-6(14(15)16)13-7(8(10)11)5(4)3-12/h1,8H,2H2
    • InChI Key: CPBACEDTQVBXLW-UHFFFAOYSA-N
    • SMILES: ClCC1C=C([N+](=O)[O-])N=C(C(F)F)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • XLogP3: 1.8
  • Topological Polar Surface Area: 82.5

4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038468-250mg
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine
1807159-09-6 95%
250mg
$1,038.80 2022-03-31
Alichem
A029038468-500mg
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine
1807159-09-6 95%
500mg
$1,786.10 2022-03-31
Alichem
A029038468-1g
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine
1807159-09-6 95%
1g
$3,097.65 2022-03-31

Additional information on 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine

4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine (CAS No. 1807159-09-6): A Comprehensive Overview

4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine (CAS No. 1807159-09-6) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, cyano, difluoromethyl, and nitro groups, offers a wide range of potential applications in the development of novel therapeutic agents and chemical probes.

The chloromethyl group in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives. This functional group can be readily converted into various other functionalities through substitution reactions, making it an attractive starting material for the synthesis of complex molecules. Recent studies have explored the use of this compound as a building block for the synthesis of novel antiviral agents and anticancer drugs.

The presence of the cyano group in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine imparts significant electronic and steric effects to the molecule. The cyano group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. In medicinal chemistry, cyano-containing compounds have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, recent research has shown that compounds with a cyano group can effectively inhibit the activity of kinases, making them promising candidates for the treatment of diseases such as cancer and inflammatory disorders.

The difluoromethyl group in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine adds another layer of complexity to the molecule. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties. The difluoromethyl group can also influence the binding affinity and selectivity of the molecule towards specific biological targets. Recent studies have demonstrated that difluoromethylated compounds can exhibit potent antiviral activity against a variety of viral pathogens, including influenza and HIV.

The nitro group in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine is a key functional group that contributes to the overall reactivity and biological activity of the molecule. Nitro-containing compounds have been widely studied for their antibacterial and antifungal properties. The nitro group can undergo reduction to form amino groups, which can further modulate the biological activity of the molecule. Recent research has focused on the use of nitro-substituted compounds as prodrugs that can be activated under specific physiological conditions.

In addition to its potential applications in medicinal chemistry, 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine has also been explored as a chemical probe for studying biological processes. Chemical probes are small molecules that can selectively bind to specific proteins or cellular targets, allowing researchers to investigate their functions and interactions in living systems. The unique combination of functional groups in this compound makes it an ideal candidate for developing chemical probes with high selectivity and potency.

The synthesis of 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine has been reported using various methodologies. One common approach involves the reaction of 2-chloro-5-nitropyridine with difluoroacetyl chloride followed by subsequent transformations to introduce the chloromethyl and cyano groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for preparing this compound, making it more accessible for large-scale applications.

In conclusion, 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-6-nitropyridine (CAS No. 1807159-09-6) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting material for the synthesis of novel therapeutic agents and chemical probes. Ongoing research continues to uncover new applications and properties of this compound, highlighting its importance in advancing our understanding of complex biological systems.

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